(Rac)-Norcantharidin

Description

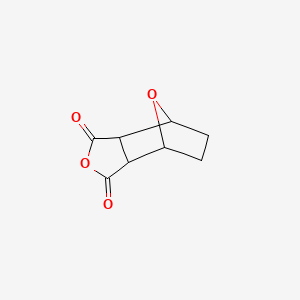

Structure

3D Structure

Properties

IUPAC Name |

4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABVEXCGCXWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884158 | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-12-6, 51154-98-4, 29745-04-8 | |

| Record name | Hexahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcantharidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29745-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3, hexahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-Norcantharidin: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Norcantharidin, a demethylated analog of cantharidin, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potent anti-tumor properties and reduced toxicity compared to its parent compound. This technical guide provides an in-depth overview of the synthesis, characterization, and key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is a well-established two-step process commencing with a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) to yield the endo-adduct, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This intermediate is subsequently subjected to catalytic hydrogenation to afford the final product, this compound.[1]

Experimental Protocols

Step 1: Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Diels-Alder Adduct)

A solution of furan and maleic anhydride is stirred in diethyl ether at room temperature for 48 hours. The resulting precipitate, the Diels-Alder adduct, is then collected.

Step 2: Synthesis of this compound

The dried Diels-Alder adduct is dissolved in tetrahydrofuran (B95107) (THF) and subjected to catalytic hydrogenation using 10% Palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere (3 atm) at room temperature for 8 hours. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound as a colorless crystalline solid.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Melting Point | 116–118 °C | |

| ¹H-NMR (CDCl₃) | See Table 2 | |

| ¹³C-NMR (CDCl₃) | See Table 3 | |

| LC-MS (ESI⁻, m/z) | 166.86 [M–H]⁻ |

| Table 2: ¹H-NMR Spectral Data of this compound | |

| Chemical Shift (δ) ppm | Assignment |

| 1.85-1.95 (m, 4H) | H-5, H-6 |

| 3.10 (s, 2H) | H-2, H-3 |

| 5.05 (s, 2H) | H-1, H-4 |

| Table 3: ¹³C-NMR Spectral Data of this compound | |

| Chemical Shift (δ) ppm | Assignment |

| 26.5 | C-5, C-6 |

| 49.5 | C-2, C-3 |

| 80.5 | C-1, C-4 |

| 171.0 | C=O |

Biological Activity and Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/Akt/NF-κB Signaling Pathway

Norcantharidin has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival.[1][3] By downregulating the phosphorylation of Akt, Norcantharidin prevents the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes. This inhibition of the PI3K/Akt/NF-κB axis ultimately leads to the induction of apoptosis in cancer cells.

VEGFR2/MEK/ERK Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, play a central role in this process. Norcantharidin has been found to inhibit the VEGFR2/MEK/ERK signaling pathway. By blocking the phosphorylation of VEGFR2, MEK, and ERK, Norcantharidin effectively suppresses VEGF-induced endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis.

c-Met/mTOR Signaling Pathway

The c-Met receptor tyrosine kinase and the mammalian target of rapamycin (B549165) (mTOR) are key regulators of cell growth, proliferation, and survival. Aberrant activation of the c-Met/mTOR pathway is frequently observed in various cancers. Norcantharidin has been demonstrated to suppress this pathway by reducing the phosphorylation of both c-Met and mTOR. This inhibition leads to the induction of autophagy and apoptosis in cancer cells.

References

- 1. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Proliferative Activity of (Rac)-Norcantharidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin (B1668268), has demonstrated significant anti-proliferative and cytotoxic effects against a wide array of cancer cell lines in vitro. This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of NCTD, detailing its efficacy across various cancer types, the underlying molecular mechanisms, and standardized protocols for its investigation. NCTD exerts its anti-cancer effects through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, including the TRAF5/NF-κB, AMPK/mTOR, and MAPK/ERK/JNK pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development by consolidating quantitative data, experimental methodologies, and visual representations of the pertinent signaling cascades.

Introduction

Norcantharidin (NCTD) is a synthetic derivative of cantharidin, the active compound found in blister beetles. While cantharidin exhibits potent anti-cancer properties, its clinical utility is limited by significant toxicity. NCTD was developed to retain the therapeutic efficacy of its parent compound with a more favorable safety profile.[1] Extensive in vitro studies have established NCTD as a promising anti-neoplastic agent, demonstrating dose- and time-dependent inhibition of proliferation in numerous cancer cell lines.[1][2] Its mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and interference with critical cellular signaling pathways that govern cancer cell growth and survival.[1][3]

Quantitative Data Presentation: Anti-Proliferative Activity of this compound

The anti-proliferative activity of NCTD is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for NCTD vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 | 104.27 ± 13.31 | |

| 48 | 54.71 ± 4.53 | |||

| 72 | 37.68 ± 3.92 | |||

| HT-29 | Colorectal Cancer | 24 | 118.40 ± 6.06 | |

| 48 | 41.73 ± 7.69 | |||

| 72 | 24.12 ± 1.37 | |||

| LoVo | Colorectal Cancer | - | 9.455 (IC20) | |

| DLD-1 | Colorectal Cancer | - | 50.467 (IC20) | |

| KB | Oral Cancer | 24 | 15.06 µg/mL | |

| A549 | Non-Small Cell Lung Cancer | - | Moderate Inhibition | |

| PC-3 | Prostate Cancer | - | Moderate Inhibition | |

| LOVO | Human Colorectal Cancer | - | 80 | |

| HUVEC | Human Umbilical Vein Endothelial Cells | - | 30 (VEGF-free) | |

| - | 18.2 (VEGF-induced) |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-proliferative activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (NCTD) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of NCTD in culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of NCTD. Include a vehicle control (medium with the same concentration of DMSO used to dissolve NCTD) and a blank control (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of NCTD.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard procedures for apoptosis detection by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines treated with NCTD

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of NCTD for the desired time.

-

Harvest the cells (including floating and adherent cells) by trypsinization.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Data analysis:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a standard method for analyzing cell cycle distribution.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines treated with NCTD

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with NCTD as described for the apoptosis assay.

-

Harvest the cells and wash twice with ice-cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

Add Propidium Iodide (50 µg/mL final concentration) and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry.

-

The DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This is a general protocol for detecting protein expression levels.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

-

Cancer cell lines treated with NCTD

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to quantify protein expression levels, often normalizing to a loading control like β-actin or GAPDH.

Signaling Pathways and Mandatory Visualizations

This compound's anti-proliferative activity is mediated through the modulation of several key intracellular signaling pathways.

Experimental Workflow

The general workflow for investigating the in vitro anti-proliferative effects of NCTD is depicted below.

Caption: General experimental workflow for in vitro evaluation of NCTD.

TRAF5/NF-κB Signaling Pathway

NCTD has been shown to inhibit the proliferation of colorectal cancer cells by modulating the TRAF5/NF-κB signaling pathway. It downregulates the expression of TRAF5, which in turn inhibits the phosphorylation of IκBα and p65, key components of the NF-κB pathway. This leads to the suppression of NF-κB activity and its downstream targets involved in cell survival and proliferation.

References

(Rac)-Norcantharidin: A Deep Dive into Apoptosis Induction in Tumor Cells

A Technical Guide for Researchers and Drug Development Professionals

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a compound of significant interest in oncology research due to its demonstrated ability to induce apoptosis in a wide range of tumor cells.[1][2] Unlike its parent compound, cantharidin, NCTD exhibits lower toxicity, making it a more viable candidate for therapeutic development.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying NCTD-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Quantitative Effects of Norcantharidin (B1212189) on Tumor Cells

The cytotoxic and pro-apoptotic efficacy of NCTD varies across different cancer cell lines and is dependent on both concentration and duration of exposure. The following tables summarize key quantitative data from various studies, providing a comparative overview of NCTD's potency.

Table 1: IC50 Values of Norcantharidin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 72 | Not explicitly stated, but cytotoxicity shown to be dose-dependent from 0.16 to 80 µM | [3] |

| MDA-MB-231 | Breast Cancer | 24 | Not explicitly stated, but effects observed at 6, 30, and 60 µmol/L | [4] |

| Z138 | Mantle Cell Lymphoma | 24, 48, 72 | Not explicitly stated, but dose-dependent effects observed from 2.5 to 40 µM | |

| Mino | Mantle Cell Lymphoma | 24, 48, 72 | Not explicitly stated, but dose-dependent effects observed from 2.5 to 40 µM | |

| KB | Oral Cancer | 24 | 15.06 µg/ml | |

| Normal Buccal Keratinocytes | Normal Cells | 24 | 216.29 µg/ml |

Table 2: Apoptosis Rates Induced by Norcantharidin

| Cell Line | Cancer Type | NCTD Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |

| A549 | Non-Small Cell Lung Cancer | 0, 5, 10, 20, 40 | 24 | Increased from 4.0% to 40.1% (dose-dependent) | |

| Z138 | Mantle Cell Lymphoma | 0, 2.5, 5, 10, 20, 40 | 24 | Dose-dependent increase | |

| Mino | Mantle Cell Lymphoma | 0, 2.5, 5, 10, 20, 40 | 24 | Dose-dependent increase |

Core Signaling Pathways in NCTD-Induced Apoptosis

NCTD orchestrates apoptosis through a multi-pronged approach, engaging both intrinsic and extrinsic pathways and modulating key signaling cascades.

The Intrinsic (Mitochondrial) Pathway

A primary mechanism of NCTD-induced apoptosis is the perturbation of the mitochondrial membrane potential. NCTD treatment leads to a significant decrease in the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway. This is largely regulated by the Bcl-2 family of proteins. NCTD has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while up-regulating pro-apoptotic proteins such as Bax. The resulting increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9, which in turn activates the executioner caspase-3.

Caption: Intrinsic apoptotic pathway induced by NCTD.

The Extrinsic (Death Receptor) Pathway

NCTD can also trigger apoptosis via the extrinsic pathway by upregulating the expression of death receptors and their ligands, such as Fas (CD95) and FasL. The engagement of Fas by FasL initiates a signaling cascade that leads to the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to execute apoptosis.

Caption: Extrinsic apoptotic pathway initiated by NCTD.

Modulation of MAPK and PI3K/Akt/mTOR Signaling

NCTD's pro-apoptotic activity is further amplified by its influence on critical cell survival and stress-activated signaling pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: NCTD has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are generally associated with stress responses and apoptosis. Conversely, the role of the extracellular signal-regulated kinase (ERK) pathway appears to be cell-type dependent, with some studies reporting activation and others inhibition.

-

PI3K/Akt/mTOR Pathway: NCTD effectively inhibits the PI3K/Akt/mTOR signaling cascade, a crucial pathway for cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt and mTOR, NCTD releases the brakes on apoptosis and autophagy. Inhibition of this pathway also contributes to the downregulation of anti-apoptotic proteins and cell cycle regulators.

Caption: Modulation of MAPK and PI3K/Akt/mTOR pathways by NCTD.

Cell Cycle Arrest

In addition to inducing apoptosis, NCTD can also cause cell cycle arrest, primarily at the G2/M phase. This effect is often mediated by the upregulation of p21 and the subsequent inhibition of the cdc2/cyclin B complex, which is essential for G2/M transition. By halting cell cycle progression, NCTD prevents tumor cell proliferation and sensitizes them to apoptotic signals.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate NCTD-induced apoptosis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of NCTD (e.g., 0.16 to 80 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4-6 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

-

Cell Treatment: Treat cells with the desired concentrations of NCTD for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspension: Resuspend approximately 1x10⁶ cells in 100 µL of Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Cell Lysis: After treatment with NCTD, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for studying NCTD's effects.

Conclusion

This compound is a potent inducer of apoptosis in a multitude of tumor cell types, acting through a complex and interconnected network of signaling pathways. Its ability to concurrently activate intrinsic and extrinsic apoptotic routes, modulate key survival and stress pathways like PI3K/Akt/mTOR and MAPK, and induce cell cycle arrest underscores its potential as a multi-targeted anti-cancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of NCTD in the fight against cancer. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

- 1. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis induced by norcantharidin in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of growth of highly-metastatic human breast cancer cells by norcantharidin and its mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Norcantharidin as a Protein Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin (B1668268), has emerged as a significant molecule in cancer research due to its potent inhibitory effects on serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] These enzymes play crucial roles in cellular processes, and their inhibition by Norcantharidin (B1212189) triggers a cascade of events leading to cell cycle arrest and apoptosis in various cancer cell lines.[1] Compared to its parent compound, cantharidin, Norcantharidin exhibits similar or enhanced anti-tumor activity with reduced toxicity, making it a promising candidate for further drug development. This guide provides an in-depth overview of this compound as a protein phosphatase inhibitor, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing its impact on key signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PP1 and PP2A.[1][2] By binding to these phosphatases, Norcantharidin prevents the dephosphorylation of numerous substrate proteins. This leads to a hyperphosphorylated state of key regulatory proteins, disrupting cellular signaling pathways that control cell growth, proliferation, and survival. The sustained phosphorylation of these proteins can activate downstream signaling cascades that ultimately induce apoptosis.

Quantitative Data Presentation: Inhibitory Activity

The inhibitory potency of this compound and its analogs against protein phosphatases is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Norcantharidin and some of its derivatives against PP1 and PP2A.

| Compound | PP1 IC50 (µM) | PP2A IC50 (µM) | Reference |

| Norcantharidin | 9.0 ± 1.4 | 3.0 ± 0.4 | [3] |

| Norcantharidin | 5.31 ± 0.76 | 2.9 ± 1.04 | [4] |

| Analog 10 | 13 ± 5 | 7 ± 3 | |

| Analog 16 | 18 ± 8 | 3.2 ± 0.4 | |

| Amide-acid analog 23 | ~15 | ~3 | [5] |

| Amide-acid analog 24 | ~15 | ~3 | [5] |

| Aromatic amide analog 45 | 15-10 | 11-5 | [5] |

| Aromatic amide analog 48 | 15-10 | 11-5 | [5] |

| Aromatic amide analog 49 | 15-10 | 11-5 | [5] |

| Aromatic amide analog 52 | 15-10 | 11-5 | [5] |

| Aromatic amide analog 53 | 15-10 | 11-5 | [5] |

| Aromatic amide analog 54 | 15-10 | 11-5 | [5] |

| Morphilino-substituted analog 9 | Not specified | 2.8 ± 0.10 | [3] |

| Thiomorpholine-substituted analog 10 | 3.2 ± 0 | 5.1 ± 0.41 | [3] |

| Cantharidin analog 19 | 5.9 ± 2.2 | 0.79 ± 0.1 | [3] |

| D-histidine cantharimide | 3.22 ± 0.7 | 0.81 ± 0.1 | [4] |

| L-histidine cantharimide | 2.82 ± 0.6 | 1.35 ± 0.3 | [4] |

Experimental Protocols

Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the inhibitory activity of this compound against PP1 and PP2A using a colorimetric substrate, p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

-

Purified PP1 or PP2A enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

This compound stock solution (in DMSO)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add a fixed amount of PP1 or PP2A enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 30°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), allowing for color development.

-

Stop the reaction by adding the Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

Mandatory Visualizations

Signaling Pathways Affected by this compound

This compound's inhibition of protein phosphatases leads to the dysregulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Caption: PI3K/Akt/mTOR pathway inhibition by this compound.

Caption: MAPK/ERK pathway modulation by this compound.

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

Caption: General experimental workflow for studying this compound.

References

- 1. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Racemic Norcantharidin: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic norcantharidin (B1212189) (NCTD), a demethylated analog of cantharidin, is an active compound that has demonstrated significant anti-tumor properties.[1][2] Currently utilized in clinical settings in China for the treatment of various cancers including hepatoma and breast cancer, its efficacy is largely attributed to its ability to modulate critical cellular processes.[1][3][4] This technical guide provides an in-depth analysis of the mechanisms by which racemic norcantharidin influences cell cycle progression, a key determinant of its anti-neoplastic activity. The following sections detail the quantitative effects of NCTD on cell cycle distribution, the experimental protocols for assessing these effects, and the underlying signaling pathways that are modulated.

Quantitative Effects of Racemic Norcantharidin on Cell Proliferation and Cycle Progression

NCTD has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner. This inhibition is closely linked to its ability to induce cell cycle arrest, primarily at the G2/M phase, although G1 arrest has also been observed in certain cell types.

Inhibitory Concentration (IC50) Values

The potency of NCTD varies across different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values reported in various studies.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 h | 104.27 ± 13.31 | |

| 48 h | 54.71 ± 4.53 | |||

| 72 h | 37.68 ± 3.92 | |||

| HT-29 | Colorectal Cancer | 24 h | 118.40 ± 6.06 | |

| 48 h | 41.73 ± 7.69 | |||

| 72 h | 24.12 ± 1.37 | |||

| PBMC | Peripheral Blood Mononuclear Cells | - | 42.1 ± 2.3 | |

| Colo 205 | Colorectal Cancer | - | 20.53 (for Cantharidin) |

Effects on Cell Cycle Distribution

Flow cytometry analysis has been instrumental in elucidating the impact of NCTD on cell cycle phasing. Treatment with NCTD leads to a significant accumulation of cells in the G2/M phase in multiple cancer cell lines, including breast cancer, leukemia, and renal cell carcinoma.

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| HCT116 | Control | - | - | - | |

| 50 µM NCTD (48h) | Increased | - | Significantly Increased | ||

| Human Mesangial Cells | Control | - | - | - | |

| 5 µg/ml NCTD (24h) | - | Decreased | Significantly Increased |

Key Signaling Pathways Modulated by Racemic Norcantharidin

The induction of cell cycle arrest by NCTD is a consequence of its influence on a complex network of signaling pathways that regulate cell proliferation and survival.

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins

Cell cycle progression is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. NCTD has been shown to disrupt this process by modulating the expression and activity of key players in the G2/M transition.

In several cancer cell lines, NCTD treatment leads to:

-

Decreased expression of Cyclin B1 : A critical regulator of the G2/M transition.

-

Biphasic regulation of Cyclin B1-associated kinase activity : An initial increase followed by a significant reduction.

-

No significant effect on Cdk1 expression .

-

Reduction of cyclin D3, E, A, and B transcripts and protein levels in activated peripheral blood mononuclear cells, leading to G1 arrest.

The following diagram illustrates the impact of NCTD on the core cell cycle machinery.

Caption: NCTD-induced G2/M arrest signaling pathway.

Involvement of MAPK and Akt/NF-κB Signaling Pathways

The mitogen-activated protein kinase (MAPK) and Akt/NF-κB signaling cascades are crucial regulators of cell growth and survival. NCTD has been demonstrated to modulate these pathways to exert its anti-proliferative effects.

-

MAPK Pathway : NCTD activates the p38 and ERK1/2 branches of the MAPK pathway in Jurkat T cells, which is associated with the inhibition of IL-2 production and subsequent cell cycle arrest. In renal cell carcinoma, NCTD-induced G2/M arrest and apoptosis are mediated through the activation of ERK and JNK signaling.

-

Akt/NF-κB Pathway : In highly-metastatic human breast cancer cells, NCTD dose-dependently reduces the phosphorylation of Akt and the expression of NF-κB. This inhibition is linked to the induction of apoptosis and G2/M cell cycle arrest. Similarly, in colorectal cancer cells, NCTD regulates the TRAF5/NF-κB pathway.

Below is a diagram illustrating the broader signaling network influenced by NCTD.

References

- 1. Suppression of growth of highly-metastatic human breast cancer cells by norcantharidin and its mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery [mdpi.com]

- 3. Effector mechanisms of norcantharidin-induced mitotic arrest and apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of (Rac)-Norcantharidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of (Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin (B1668268) with recognized anti-cancer properties.[1] This document synthesizes key findings from preclinical studies, offering detailed experimental protocols, quantitative toxicity data, and insights into the molecular mechanisms underlying its toxicological profile. The information presented herein is intended to support further research and development of NCTD as a potential therapeutic agent.

Acute Toxicity Profile

The acute toxicity of this compound has been evaluated in murine models, with the median lethal dose (LD50) being a primary endpoint. These studies are crucial for determining the initial safety profile and guiding dose selection for further preclinical investigations.

Quantitative Acute Toxicity Data

The LD50 of Norcantharidin varies depending on the route of administration and the formulation used. The following table summarizes the reported LD50 values in mice.

| Administration Route | Vehicle/Formulation | Sex | LD50 (mg/kg) | Reference |

| Intravenous Injection | Common Injection | Not Specified | 12.6 | [2] |

| Intraperitoneal Injection | Common Preparation | Not Specified | 13.0 | [2] |

| Intrahepatic Injection | Common Preparation | Not Specified | 13.1 | [2] |

| Intramuscular Injection | Common Preparation | Not Specified | 15.1 | [2] |

| Intraperitoneal Injection | Norcantharidin/Poloxamer 407 | Not Specified | 19.9 | |

| Intrahepatic Injection | Norcantharidin/Poloxamer 407 | Not Specified | 19.1 | |

| Intramuscular Injection | Norcantharidin/Poloxamer 407 | Not Specified | 20.9 | |

| Intraperitoneal Injection | Not Specified | Female | 8.86 | |

| Intraperitoneal Injection | Not Specified | Male | 11.77 | |

| Not Specified | Not Specified | Not Specified | 20.75 |

Experimental Protocol: Acute Toxicity Study in Mice

This protocol outlines a typical procedure for determining the acute toxicity of this compound in a murine model.

1. Animals: Healthy BDF1 mice are commonly used. Animals should be acclimatized to laboratory conditions for at least 5 days prior to the experiment.

2. Vehicle: The choice of vehicle for dissolving or suspending this compound is critical and should be non-toxic to the animals. Common vehicles include saline or a suitable buffer.

3. Administration and Dosage:

- This compound is administered via the desired route (e.g., intraperitoneally).

- Multiple dose groups are established, including a control group receiving only the vehicle. A typical dosing regimen might involve administering the compound every 24 hours for a period of 6 days.

4. Observation:

- Animals are observed for a period of at least 14 days for signs of toxicity.

- Observations include changes in physical appearance, behavior, and body weight.

- The number of mortalities in each group is recorded to calculate the LD50.

5. Histopathology:

- At the end of the observation period, surviving animals are euthanized.

- Organs such as the liver, kidneys, brain, lungs, and spleen are collected for histopathological analysis to identify any treatment-related changes.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in the initial screening of anti-cancer compounds. These assays determine the concentration of a substance required to inhibit the growth of or kill a certain percentage of cells, typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition).

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against a variety of human cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |

| LoVo | Colorectal Cancer | Not Specified | 9.455 (IC20) | |

| DLD-1 | Colorectal Cancer | Not Specified | 50.467 (IC20) | |

| MCF-7 | Breast Cancer | Not Specified | 7.5 (GI50) | |

| A2780 | Ovarian Cancer | Not Specified | 4.4 (GI50) | |

| BE2-C | Neuroblastoma | Not Specified | 3.7 (GI50) |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Treat cells with various concentrations of this compound. Include a vehicle-only control.

- Incubate for the desired time period (e.g., 72 hours).

3. MTT Addition and Incubation:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

4. Solubilization and Measurement:

- Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the control group.

- Determine the IC50 or GI50 value by plotting cell viability against the concentration of this compound.

Mechanisms of Toxicity and Associated Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of this compound is crucial for its development as a therapeutic agent. Studies have indicated that NCTD induces cytotoxicity primarily through the induction of apoptosis and autophagy, involving several key signaling pathways.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cells. This process is often mediated by the mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS) and the activation of caspases.

Caption: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.

Key Signaling Pathways in NCTD-Induced Toxicity

Several signaling pathways have been implicated in the cytotoxic effects of this compound. These include the Mitogen-Activated Protein Kinase (MAPK) pathways and pathways regulating autophagy.

The activation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), but not p38 MAPK, has been shown to be involved in NCTD-induced apoptosis in some cancer cells.

References

The Discovery and Stereochemistry of Norcantharidin: A Technical Guide

Introduction

Norcantharidin (B1212189) (NCTD), a demethylated analog of cantharidin (B1668268), represents a significant development in the derivatization of natural products for therapeutic use. Cantharidin, the parent compound, is a vesicant extracted from blister beetles and has been used in traditional Chinese medicine for centuries. However, its clinical application has been hampered by significant toxicity. Norcantharidin was developed as a less toxic alternative that retains the potent anticancer properties of its predecessor. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of norcantharidin and its racemic forms, with a focus on the experimental protocols and quantitative data relevant to researchers and drug development professionals.

The Genesis of Norcantharidin: A Quest for Reduced Toxicity

The development of norcantharidin was driven by the need to mitigate the severe side effects associated with cantharidin, particularly its gastrointestinal and urinary tract toxicity.[1] By removing the two methyl groups from the cantharidin molecule, researchers synthesized a compound with a more favorable toxicity profile while preserving its therapeutic efficacy.[1] Norcantharidin is now used clinically in China as an anticancer drug for various malignancies, including those of the digestive system, lungs, and breasts.[1]

Synthesis of Norcantharidin: A Two-Step Approach

The synthesis of norcantharidin is primarily achieved through a two-step process initiated by a Diels-Alder reaction, followed by a reduction of the resulting adduct.[2]

Step 1: Diels-Alder Cycloaddition of Furan (B31954) and Maleic Anhydride (B1165640)

The initial step involves the [4+2] cycloaddition of furan and maleic anhydride to form the exo- and endo-isomers of 5,6-dehydronorcantharidin.[2] The exo-isomer is the thermodynamically favored product.

Experimental Protocol: Synthesis of exo-5,6-Dehydronorcantharidin

A common procedure for the synthesis of the Diels-Alder adduct is as follows:

-

Maleic anhydride (20 g, 203.96 mmol) and furan (20.83 g, 305.94 mmol) are dissolved in 200 ml of toluene.[3]

-

The resulting mixture is heated to reflux for 24 hours.[3]

-

A white precipitate forms upon cooling to room temperature.[3]

-

The solid is collected by filtration and washed with ether.[3]

-

Recrystallization from a hexane-ethyl acetate (B1210297) mixture yields the exo-cycloadduct as a white powder.[3]

Quantitative Data: Synthesis of exo-5,6-Dehydronorcantharidin

| Parameter | Value | Reference |

| Yield | Quantitative (33.80 g, 203.9 mmol) | [3] |

| Melting Point | 119-121 °C | [4] |

Spectroscopic Data for exo-5,6-Dehydronorcantharidin

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 6.49–6.48 | m | H5 and H6 | [4] | |

| 5.24–5.23 | m | H4 and H7 | [4] | ||

| 2.83 | s | H3a and H7a | [4] | ||

| ¹³C NMR (100 MHz, CDCl₃) | 176.5 | C1 and C3 | [4] | ||

| 136.7 | C5 and C6 | [4] | |||

| 81.0 | C4 and C7 | [4] | |||

| 47.7 | C3a and H7a | [4] |

Step 2: Reduction of 5,6-Dehydronorcantharidin

The double bond in the 5,6-dehydronorcantharidin intermediate is then reduced to yield the saturated norcantharidin molecule.[2]

A detailed experimental protocol for the reduction step, including the specific reducing agent, reaction conditions, and quantitative yield, is not consistently available in the reviewed literature. This represents a notable gap in publicly accessible, detailed procedural information.

The Stereochemistry of Norcantharidin: Enantiomers and Their Separation

The synthesis of norcantharidin results in a racemic mixture of enantiomers. The biological activity of individual enantiomers can differ significantly, making their separation and characterization a critical aspect of drug development. The primary methods for resolving these enantiomers are chiral chromatography and diastereomeric resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of Norcantharidin Enantiomers

Diastereomeric Resolution

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. The separated diastereomers are then treated to regenerate the individual enantiomers.

Experimental Protocol: Diastereomeric Resolution of Norcantharidin

-

A racemic mixture of norcantharidin is reacted with an enantiomerically pure chiral amine or alcohol to form diastereomeric salts or esters, respectively.

-

The resulting diastereomers are separated by fractional crystallization from a suitable solvent.

-

The separated diastereomers are then hydrolyzed to yield the enantiomerically pure forms of norcantharidin.

Specific details regarding the choice of chiral resolving agent, reaction conditions, and crystallization solvents for the resolution of norcantharidin are not well-documented in the available literature.

Signaling Pathways Modulated by Norcantharidin

Norcantharidin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

TRAF5/NF-κB Signaling Pathway

Norcantharidin has been shown to downregulate the expression of TNF receptor-associated factor 5 (TRAF5). This, in turn, inhibits the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. As a result, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival genes.[5][6]

Wnt/β-catenin Signaling Pathway

Norcantharidin can also inhibit the Wnt/β-catenin pathway. In the absence of Wnt signaling, a "destruction complex" composed of Axin, APC, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Norcantharidin is thought to interfere with this process, leading to the stabilization and nuclear translocation of β-catenin, where it can activate the transcription of target genes involved in cell proliferation.

MEK/ERK and JNK Signaling Pathways

Norcantharidin can induce the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) pathway. The sustained activation of these pathways can lead to the induction of apoptosis.[7]

Conclusion

Norcantharidin stands as a testament to the successful modification of a natural product to enhance its therapeutic index. While its synthesis is well-established, this guide highlights a need for more detailed, publicly available experimental protocols, particularly for the reduction step and the chiral resolution of its enantiomers. A deeper understanding of the stereospecific bioactivity of norcantharidin's enantiomers, facilitated by robust separation techniques, will be crucial for the future development of more targeted and effective cancer therapies. The continued elucidation of its interactions with key signaling pathways will further unlock its therapeutic potential.

References

- 1. Synthesis and antiproliferative assay of norcantharidin derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norcantharidin induces growth inhibition and apoptosis of glioma cells by blocking the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 5. mdpi.com [mdpi.com]

- 6. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norcantharidin induces anoikis through Jun-N-terminal kinase activation in CT26 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-Norcantharidin in Vivo Xenograft Models

Introduction

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a small molecule compound that has demonstrated significant anti-tumor activities.[1][2] It is investigated for its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing angiogenesis in various cancer types.[1][3][4] In vivo xenograft models are crucial pre-clinical tools to evaluate the therapeutic potential of NCTD, providing insights into its efficacy, mechanism of action, and toxicity profile in a living organism.[5] This document provides a detailed protocol for utilizing this compound in a cancer xenograft model, targeting researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Cell Lines and Animal Models Used in Norcantharidin (B1212189) Xenograft Studies

| Cancer Type | Cell Line | Animal Model | Key Findings | Reference |

| Colorectal Cancer | LOVO | 5-6 week old male nude mice | NCTD inhibits tumor angiogenesis and growth. | [1] |

| Colorectal Cancer | HCT116, HT-29 | Nude mice | NCTD suppresses malignant proliferation via the TRAF5/NF-κB pathway. | [6] |

| Gallbladder Cancer | GBC-SD | Nude mice | NCTD inhibits xenograft proliferation and growth. | [7] |

| Breast Cancer | MDA-MB-231 | N/A (in vitro/ex vivo) | NCTD suppresses in vitro and ex vivo growth. | [8] |

| Multiple Myeloma | N/A | Nude mice | NCTD potentiates the anti-tumor activity of Bortezomib. | [9] |

| Glioma | U87, C6 | N/A (in vitro) | NCTD inhibits glioma cell growth in a time- and dose-dependent manner. | [10] |

Table 2: Efficacy of Norcantharidin in Xenograft Models

| Cancer Type | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Key Biomarker Changes | Reference |

| Colorectal Cancer | LOVO | 0.5, 1, 2 mg/kg/day, i.p. for 15 days | Significant reduction in tumor size and weight at 2 mg/kg. | Decreased Ki67 positive cells. | [1] |

| Colorectal Cancer | HCT116, HT-29 | 10 mg/kg | Inhibitory effects on tumor cells. | Reduced Ki67, TRAF5, and p-p65 positive ratios. | [6] |

| Gallbladder Cancer | N/A | N/A | Significantly inhibited xenograft proliferation and growth. | Decreased VEGF & Ang-2; Increased TSP & TIMP-2. | [7] |

| Hepatocellular Carcinoma | HepG2 | N/A | Significantly inhibited tumor growth. | N/A | [11] |

Experimental Protocols

Cell Culture and Preparation

-

Cell Lines: Human colorectal cancer cell lines (e.g., LOVO, HCT116, HT-29) are commonly used.[1][6]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: For implantation, cells are harvested during the logarithmic growth phase using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS or serum-free medium at a concentration of 2 × 10^7 cells/mL.[1] Cell viability should be confirmed to be >95% using a method like trypan blue exclusion.

Animal Model and Tumor Implantation

-

Animal Strain: 5- to 6-week-old male immunodeficient mice, such as nude mice or SCID mice, weighing approximately 20 g are typically used.[1]

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

-

Subcutaneous Xenograft Implantation:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Shave and disinfect the injection site on the flank of the mouse.

-

Inject 100 µL of the cell suspension (containing 2 × 10^6 cells) subcutaneously into the flank.[1]

-

Monitor the animals for tumor growth.

-

This compound Administration

-

Drug Preparation: Norcantharidin is dissolved in sterile PBS.[1] A stock solution (e.g., 10 mM) can be prepared in sterile water and stored at -20°C, protected from light.[1] Dilute to the required concentrations with sterile PBS before injection.

-

Treatment Initiation: Treatment is typically initiated when the tumors reach a palpable size of approximately 100 mm³.[1]

-

Dosing and Administration Route:

-

NCTD is administered via intraperitoneal (i.p.) injection.[1]

-

Dosages can range from 0.5 to 10 mg/kg body weight per day.[1][6] A common effective dose is 2 mg/kg/day.[1]

-

A control group should receive vehicle (sterile PBS) injections.

-

A positive control group, such as mice treated with 5-FU, can also be included.[1]

-

-

Treatment Duration: Treatment is typically carried out for a period of 15 to 21 days.[1]

Monitoring and Endpoint Analysis

-

Tumor Measurement: Tumor volume should be measured every 3-4 days using calipers. The volume can be calculated using the formula: Volume = (length × width²) / 2.

-

Body Weight: Monitor and record the body weight of the mice regularly to assess toxicity.[1]

-

Euthanasia and Tumor Excision: At the end of the treatment period, mice are euthanized by an approved method. Tumors are then excised, weighed, and photographed.[1]

-

Histological Analysis: A portion of the tumor tissue should be fixed in 4% paraformaldehyde and embedded in paraffin (B1166041) for immunohistochemical analysis.[1]

-

Protein Expression Analysis (Western Blot):

-

Homogenize a portion of the tumor tissue in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., VEGFR2, MEK, ERK, TRAF5, p-p65) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

-

Apoptosis Assay (TUNEL):

-

Use a commercially available TUNEL assay kit on paraffin-embedded tumor sections.

-

Follow the manufacturer's instructions to label DNA strand breaks.

-

Counterstain with a nuclear stain like DAPI.

-

Visualize apoptotic cells using fluorescence microscopy.

-

Mandatory Visualization

Caption: Experimental workflow for this compound in vivo xenograft model.

Caption: Key signaling pathways inhibited by this compound.

References

- 1. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norcantharidin, Derivative of Cantharidin, for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Norcantharidin: a potential antiangiogenic agent for gallbladder cancers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of growth of highly-metastatic human breast cancer cells by norcantharidin and its mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Norcantharidin enhances bortezomib-antimyeloma activity in multiple myeloma cells in vitro and in nude mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norcantharidin induces growth inhibition and apoptosis of glioma cells by blocking the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-based Assay Design for (Rac)-Norcantharidin Efficacy

Topic: Cell-based assay design for (Rac)-Norcantharidin efficacy

Content Type: Create detailed Application Notes and Protocols.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (NCTD) is a synthetic, water-soluble derivative of cantharidin, a compound isolated from blister beetles.[1][2][3] NCTD has garnered significant interest in oncology research due to its potent anti-cancer properties and reduced toxicity compared to its parent compound.[1][4] Its primary mechanism of action involves the inhibition of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[3][5][6] By inhibiting PP2A, NCTD leads to the hyperphosphorylation of downstream targets, culminating in cell cycle arrest and apoptosis in cancer cells.[3][7] This application note provides a comprehensive framework for designing and executing cell-based assays to evaluate the efficacy of this compound.

Core Requirements: Data Presentation and Experimental Protocols

A robust evaluation of NCTD efficacy requires a multi-faceted approach, quantifying its impact on cancer cell viability, proliferation, apoptosis, and the underlying signaling pathways. This section details the essential experimental protocols and provides templates for clear and concise data presentation.

Data Presentation

Quantitative data should be summarized in clearly structured tables for straightforward interpretation and comparison across different experimental conditions and cell lines.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)

| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |

| Cell Line A | |||

| Cell Line B | |||

| Cell Line C |

Caption: This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines at different time points, as determined by the MTT assay.

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Cell Line A | Control | |||

| NCTD (IC50) | ||||

| Cell Line B | Control | |||

| NCTD (IC50) |

Caption: This table presents the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following treatment with the IC50 concentration of this compound for 48 hours, as measured by Annexin V/PI staining and flow cytometry.

Table 3: Modulation of Key Signaling Proteins by this compound

| Cell Line | Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change) |

| Cell Line A | Control | 1.0 | 1.0 |

| NCTD (IC50) | |||

| Cell Line B | Control | 1.0 | 1.0 |

| NCTD (IC50) |

Caption: This table shows the fold change in the phosphorylation of Akt and ERK1/2 in cancer cells treated with the IC50 concentration of this compound for 24 hours, determined by Western blot analysis.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[8][11]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][12]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

This flow cytometry-based assay is a common method for detecting apoptotic cells.[13] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.[14][15][16]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.[15]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[17]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[14][17]

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by NCTD, such as the PI3K/Akt and MAPK/ERK pathways.[1][18]

Protocol:

-

Cell Lysis: Treat cells with NCTD, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

-

Electrophoresis: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.[19]

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.[19]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[20][21][22]

-